molecular formula C17H26N2O B10882172 3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide

3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide

Cat. No.: B10882172
M. Wt: 274.4 g/mol
InChI Key: AIKUXXXVSWMZHI-UHFFFAOYSA-N
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Description

3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide is an organic compound that features a propanamide backbone with an azepane ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Propanamide Group: The propanamide group is introduced via an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

    Introduction of the Dimethylphenyl Group: The final step involves the attachment of the 3,5-dimethylphenyl group to the nitrogen atom of the propanamide. This can be done through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the propanamide, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: N-oxides of the azepane ring.

    Reduction: Corresponding amines from the reduction of the carbonyl group.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating binding affinities and mechanisms of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as polymers and coatings. Its functional groups allow for modifications that can enhance material performance.

Mechanism of Action

The mechanism by which 3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The azepane ring and the aromatic group can engage in hydrophobic interactions, while the amide group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    3-(piperidin-1-yl)-N-(3,5-dimethylphenyl)propanamide: Similar structure but with a piperidine ring instead of an azepane ring.

    3-(morpholin-1-yl)-N-(3,5-dimethylphenyl)propanamide: Contains a morpholine ring instead of an azepane ring.

Uniqueness

3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

IUPAC Name

3-(azepan-1-yl)-N-(3,5-dimethylphenyl)propanamide

InChI

InChI=1S/C17H26N2O/c1-14-11-15(2)13-16(12-14)18-17(20)7-10-19-8-5-3-4-6-9-19/h11-13H,3-10H2,1-2H3,(H,18,20)

InChI Key

AIKUXXXVSWMZHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCN2CCCCCC2)C

Origin of Product

United States

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